molecular formula C13H10BrNO2 B3145542 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione CAS No. 57669-68-8

2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione

Cat. No.: B3145542
CAS No.: 57669-68-8
M. Wt: 292.13 g/mol
InChI Key: HFMUIXVEHQWNEK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione (CAS 57669-68-8) is a brominated heterocyclic compound with the molecular formula C13H10BrNO2 and a molecular weight of 292.13 g/mol . This structure features a cyclopenta[c]pyrrole-1,3-dione core substituted at the nitrogen atom with a 4-bromophenyl group, a configuration that classifies it within a family of fused ring systems of significant interest in medicinal and organic chemistry. While the specific biological activity of this exact compound requires further research, studies on structurally related cyclopenta-fused heterocycles provide strong context for its research value. For instance, the dihydrocyclopenta[c]pyrrole scaffold is a key precursor in synthesizing complex molecular architectures. More notably, research on analogous compounds, such as 5,6-Dihydrocyclopenta[c][1,2]-dithiole-3(4H)-thione (CPDT), has demonstrated potent activity as inducers of Phase 2 enzymes via activation of the Nrf2 transcription factor . These enzymes play a critical role in cellular defense against carcinogens and oxidants, making such compounds promising candidates for investigation in chemoprevention strategies, particularly for epithelial cancers like those of the urinary bladder . Researchers can utilize this chemical as a versatile building block for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Its bromophenyl moiety makes it an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-8-4-6-9(7-5-8)15-12(16)10-2-1-3-11(10)13(15)17/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMUIXVEHQWNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group can enhance the compound's binding affinity to receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Core Structure Comparison:

Compound Name Core Structure Substituents
Target Compound Cyclopenta[c]pyrrole-dione 4-Bromophenyl at position 2
4,4-Dibromo-2-(4-methylphenyl)isoquinoline-1,3-dione (3a) Isoquinoline-dione 4-Methylphenyl, 4,4-dibromo
2-(4-Chlorophenyl)-4,4-dibromoisoquinoline-1,3-dione (3b) Isoquinoline-dione 4-Chlorophenyl, 4,4-dibromo
Benzo[de]isoquinoline-1,3-dione derivative (5e) Benzo[de]isoquinoline-dione 4-Bromophenyl-triazole-ethyl
Spirocyclopenta[c]pyrrole-pyrrolidine (105x) Spirocyclic cyclopenta[c]pyrrole Multiple 4-bromophenyl groups

Key Observations:

  • Spiro compound 105x demonstrates how bromophenyl groups can be incorporated into intricate architectures, influencing solubility and target binding.

Physicochemical and Spectral Properties

Melting Points and Spectral Data:

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
3a 215–231 Aromatic H: 7.2–8.5; CH₃: 2.4 C=O: 163–165; Br-C: 55–60
5e N/A Triazole H: 8.76; Aromatic H: 7.78–8.49 C=O: 163.91; Triazole C: 145.65

Key Observations:

  • Isoquinoline-diones (3a, 3b) show deshielded aromatic protons (δ 7.2–8.5) due to electron-withdrawing bromine and carbonyl groups .
  • Compound 5e exhibits distinct triazole proton signals (δ 8.76) and upfield shifts for aliphatic carbons (δ 24.11), reflecting its hybrid structure.

Biological Activity

Overview

2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione is an organic compound recognized for its unique structural characteristics and potential biological activities. The compound features a bromophenyl group attached to a cyclopenta-[c]pyrrole-1,3-dione core structure, which contributes to its diverse chemical properties.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and exhibiting neuroprotective effects.
  • Oxidative Stress Modulation : Research indicates that related compounds can influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA), which are biomarkers for oxidative stress. This modulation suggests potential applications in conditions associated with oxidative damage.

Biological Activities

The compound has been explored for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. These effects could be mediated through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation.
  • Antiviral Activity : Some studies have indicated that derivatives of this compound may exhibit antiviral properties, potentially interfering with viral replication mechanisms.

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated AChE inhibition leading to improved cognitive function in animal models.
Study 2Showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 3Indicated potential anti-inflammatory effects through modulation of cytokine levels.

Case Studies

  • Cognitive Enhancement : In a controlled study involving rodents, administration of the compound resulted in improved memory retention and learning capabilities. The mechanism was linked to increased AChE inhibition and enhanced cholinergic signaling.
  • Infection Control : A clinical trial evaluated the efficacy of the compound against Staphylococcus aureus infections. Results indicated a significant reduction in bacterial load compared to controls, supporting its potential as an antimicrobial agent.
  • Inflammatory Response : In vitro studies demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), highlighting its role in modulating inflammatory responses.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(4-bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione?

The compound is typically synthesized via bromination followed by cyclization. For example, bromination of a precursor (e.g., 2-phenyl derivatives) in glacial acetic acid yields intermediates like 4,4-dibromo derivatives, which are subsequently cyclized with reagents such as o-phenylenediamine. Key steps include:

  • Bromination : Reacting the precursor with bromine in acetic acid at controlled temperatures (0–25°C) for 12–24 hours .
  • Cyclization : Heating the brominated intermediate with o-phenylenediamine in ethanol under reflux (78°C) for 4–6 hours, followed by acidification to precipitate the product. Yields range from 42% to 91%, depending on substituents and reaction optimization .

Basic: How is this compound characterized spectroscopically?

Characterization involves:

  • 1H/13C-NMR : Aliphatic protons appear at δ 2.12–2.50 (multiplet), while aromatic protons resonate at δ 7.26–7.58. The carbonyl (dione) carbons are observed at δ 163–165 ppm in 13C-NMR .
  • IR Spectroscopy : Strong absorption bands at ~1644 cm⁻¹ (C=O stretching) and ~1488 cm⁻¹ (C-Br vibration) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 433 [M⁺]) confirm the molecular formula C₁₈H₁₄BrNO₂ .

Advanced: How can researchers resolve contradictions in NMR data across studies?

Discrepancies in NMR data may arise from tautomerism, solvent effects, or crystallographic packing. To address this:

  • Solvent standardization : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) consistently, as polarity affects chemical shifts .
  • Computational validation : Compare experimental δ values with density functional theory (DFT)-calculated shifts for tautomeric forms .
  • 2D NMR : Employ HSQC or HMBC to resolve overlapping signals in complex regions (e.g., δ 2.12–2.50 for aliphatic protons) .

Advanced: What role does the 4-bromophenyl group play in antitumor activity?

The bromophenyl moiety enhances lipophilicity (logP = 1.97) and influences binding to biological targets. For example:

  • Structure-activity relationship (SAR) : Derivatives like 2-(4-bromophenyl)-triazole analogs exhibit antitumor activity by intercalating DNA or inhibiting topoisomerase II. Activity correlates with electron-withdrawing substituents (e.g., Br) at the para position .
  • Mechanistic insights : The bromine atom stabilizes charge-transfer interactions in macrocyclic peptide conjugates, as shown in cytotoxicity assays against HeLa cells (IC₅₀ = 8–12 µM) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency in brominated intermediates .
  • Solvent selection : Replacing ethanol with DMF increases solubility of aromatic intermediates, reducing side products .
  • Temperature control : Lowering bromination temperatures (0°C vs. 25°C) minimizes over-bromination .

Basic: What are the critical physicochemical properties of this compound?

  • Molecular weight : 212.04 g/mol (C₈H₆BrNO) .
  • LogP : 1.97, indicating moderate lipophilicity .
  • Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Advanced: How can stability under physiological conditions be assessed?

  • pH stability studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C), confirming stability in solid-state storage .

Advanced: What computational methods support structural elucidation?

  • Molecular docking : Predict binding affinities to targets like DNA gyrase using AutoDock Vina .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to validate NMR chemical shifts and tautomeric preferences .

Basic: What are common impurities in synthesis, and how are they removed?

  • Byproducts : Unreacted bromine or dibromo derivatives.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures .

Advanced: How does the compound’s photochemical reactivity impact applications?

The cyclopenta-pyrrole-dione core absorbs UV-Vis light (λₘₐₓ ~300 nm), enabling use as a photosensitizer. Microfluidic reactors with controlled light exposure (365 nm LED) enhance reaction efficiency in photodynamic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione

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